2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine
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Overview
Description
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclopentane ring substituted with a 3-methylpyrrolidine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-methylpyrrolidine under reductive amination conditions. The process generally includes the following steps:
Formation of the Imine Intermediate: Cyclopentanone reacts with 3-methylpyrrolidine in the presence of an acid catalyst to form an imine intermediate.
Reduction of the Imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and catalytic reduction methods can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, especially at the cyclopentane ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpyrrolidin-1-yl)cyclohexan-1-amine
- 2-(3-Methylpyrrolidin-1-yl)cyclobutan-1-amine
- 2-(3-Methylpyrrolidin-1-yl)cycloheptan-1-amine
Uniqueness
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs with different ring sizes, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for targeted research and development.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H20N2/c1-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
UKNPISGILUFJRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2CCCC2N |
Origin of Product |
United States |
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